6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Description
Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature
6-Chloro-8-methyl-triazolo[4,3-b]pyridazine is defined by its molecular formula of C₆H₅ClN₄ and possesses a molecular weight of 168.58 grams per mole. The compound is assigned Chemical Abstracts Service registry number 58826-40-7, which serves as its unique chemical identifier in databases worldwide. According to International Union of Pure and Applied Chemistry nomenclature standards, the systematic name reflects the precise positioning of substituents on the triazolopyridazine core structure.
The molecular structure features a planar bicyclic system where a 1,2,4-triazole ring is fused to a pyridazine ring through positions 4 and 3, respectively. The chlorine atom occupies position 6 of the pyridazine ring, while the methyl group is located at position 8. This specific substitution pattern contributes to the compound's distinctive chemical and physical properties.
Table 1: Fundamental Chemical Properties of 6-Chloro-8-methyl-triazolo[4,3-b]pyridazine
The compound's structural integrity is maintained through the aromatic character of both ring systems, with the nitrogen atoms contributing to the electron delocalization across the molecule. The substitution pattern creates a unique electronic environment that influences both the compound's reactivity and its potential biological interactions.
Historical Context in Heterocyclic Chemistry
The development of triazolopyridazine derivatives, including 6-chloro-8-methyl-triazolo[4,3-b]pyridazine, emerged from the broader exploration of heterocyclic chemistry that began in the late 19th century. The triazole ring system was first described by Bladin in 1885, establishing the foundation for subsequent research into nitrogen-containing heterocycles. This early work laid the groundwork for understanding five-membered three nitrogen-containing heterocyclic aromatic ring systems with the molecular formula C₂H₃N₃.
The systematic investigation of triazolopyridazine scaffolds gained momentum throughout the 20th century as researchers recognized the potential of these compounds in pharmaceutical applications. The discovery of antifungal activities of azole derivatives in 1944 catalyzed significant interest in triazole-containing compounds, leading to the development of numerous therapeutic agents. This historical progression established triazole-containing structures as privileged scaffolds in medicinal chemistry due to their ability to form multiple weak non-bond interactions with biological receptors and enzymes.
The specific synthesis and characterization of 6-chloro-8-methyl-triazolo[4,3-b]pyridazine represents part of the continued evolution in heterocyclic chemistry, where researchers systematically explored the effects of different substituents on triazolopyridazine cores. The compound's identification and cataloging in chemical databases reflect the maturation of synthetic organic chemistry methodologies that allow for precise control over regioselectivity and functional group incorporation.
Position Within Triazolopyridazine Derivatives
6-Chloro-8-methyl-triazolo[4,3-b]pyridazine occupies a distinctive position within the broader family of triazolopyridazine derivatives, which have emerged as important scaffolds for drug discovery and development. The compound belongs to the class of bicyclic heterocycles that combine the pharmacologically relevant features of both triazole and pyridazine rings. This structural framework has been extensively studied for its potential in developing novel therapeutic agents with enhanced biological activity profiles.
Research has demonstrated that triazolopyridazine derivatives exhibit diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The specific substitution pattern of 6-chloro-8-methyl-triazolo[4,3-b]pyridazine positions it among compounds that have shown promise as kinase inhibitors and antitubulin agents. Studies investigating similar triazolopyridazine structures have revealed their potential as vinylogous combretastatin A-4 analogues, demonstrating significant antiproliferative activity against various cancer cell lines.
Table 2: Comparative Analysis of Triazolopyridazine Derivative Classes
The compound serves as a key intermediate in the synthesis of more complex triazolopyridazine derivatives with enhanced biological activities. Patent literature indicates its utility in preparing 8-methyl-1,2,4-triazolo[4,3-b]pyridazines bearing hydroxyalkylamino substituents at the 6-position, which have been developed as bronchodilator agents. This synthetic utility underscores the compound's importance as a building block for pharmaceutical development.
Propriétés
IUPAC Name |
6-chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-4-2-5(7)10-11-3-8-9-6(4)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJIVKKVAJMSBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN2C1=NN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398799 | |
| Record name | 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-8-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58826-40-7 | |
| Record name | 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-8-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Cyclization of 6-Chloro-3-Methylpyridazine with Hydrazine Hydrate
One common synthetic pathway involves the reaction of 6-chloro-3-methylpyridazine with hydrazine hydrate, followed by cyclization using formic acid or similar cyclizing agents to form the fused triazolo ring system.
- Step 1: Reaction of 6-chloro-3-methylpyridazine with hydrazine hydrate under reflux conditions to form hydrazinopyridazine intermediates.
- Step 2: Cyclization of the intermediate with formic acid or other cyclizing agents to close the triazole ring, yielding 6-chloro-8-methyl-triazolo[4,3-b]pyridazine.
This method benefits from relatively mild conditions and straightforward work-up procedures, making it suitable for laboratory-scale synthesis.
Modified Synthesis via Chloroacetyl Chloride and Hydrazinopyridazine
An alternative method reported involves the direct reaction of 3-chloro-6-hydrazinopyridazine with chloroacetyl chloride in acetic acid, followed by reflux. This approach simultaneously forms the triazolo ring and introduces the chloro substituent.
- Procedure:
- Reflux 3-chloro-6-hydrazinopyridazine (1.44 g, 10 mmol) with chloroacetyl chloride (2.26 g, 20 mmol) in acetic acid for 4 hours.
- After reaction completion, pour into water and extract with dichloromethane.
- Dry the organic layer over anhydrous magnesium sulfate and evaporate.
- Purify the residue by column chromatography to isolate 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine.
This method was modified from earlier literature by eliminating the isolation of intermediate acetohydrazide, simplifying the procedure while maintaining good yields (~68%).
Reaction Conditions and Optimization
| Parameter | Details | Notes |
|---|---|---|
| Starting materials | 6-chloro-3-methylpyridazine, hydrazine hydrate, chloroacetyl chloride | Purity affects yield and side reactions |
| Solvent | Acetic acid, dichloromethane | Acetic acid used for reflux; DCM for extraction |
| Temperature | Reflux (~118°C for acetic acid) | Controlled reflux for 4 hours |
| Reaction time | 4 hours | Monitored by TLC |
| Work-up | Extraction with DCM, drying over MgSO4 | Standard organic extraction |
| Purification | Column chromatography | Silica gel, appropriate eluents |
| Yield | Approximately 68% | Depends on reaction scale and purity |
Advanced Synthetic Strategies from Literature
A more recent study on triazolo-pyridazine derivatives describes the synthesis of 8-chloro-6-methyl-triazolo[4,3-b]pyridazine via chlorination of an intermediate pyridazine precursor using phosphorus oxychloride (POCl3).
- Key steps:
- Cyclization of 4-amino-1,2,4-triazole with ethyl acetoacetate to form an intermediate.
- Chlorination of this intermediate with POCl3 to introduce the chloro substituent at the 8-position.
- Subsequent functionalization steps to afford target derivatives.
This method allows for structural diversification and is useful for synthesizing analogs for biological evaluation.
Summary of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrazine hydrate cyclization | 6-chloro-3-methylpyridazine + hydrazine hydrate | Formic acid or cyclizing agent, reflux | Moderate | Simple, mild conditions | May require purification steps |
| Chloroacetyl chloride reflux | 3-chloro-6-hydrazinopyridazine + chloroacetyl chloride | Acetic acid, reflux 4 h | ~68 | One-pot, simplified procedure | Use of corrosive reagents |
| Chlorination with POCl3 | Pyridazine intermediate + POCl3 | POCl3, controlled temperature | Variable | Enables further functionalization | Requires handling of POCl3 |
Research Findings and Analytical Characterization
- The synthesized 6-chloro-8-methyl-triazolo[4,3-b]pyridazine exhibits characteristic ^1H-NMR signals confirming the structure:
- Aromatic protons appear as doublets with coupling constants ~9.9 Hz.
- Methyl and methylene protons show singlets consistent with substitution patterns.
- X-ray crystallography confirms the molecular structure and reveals complex formation with acetic acid in some cases, indicating potential for molecular aggregation.
- Computational charge distribution studies indicate electrophilic centers in the molecule, relevant for further functionalization and reactivity.
Analyse Des Réactions Chimiques
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at C-6 Chlorine
The chlorine atom at position 6 undergoes nucleophilic substitution under specific conditions due to the electron-withdrawing nature of the triazolopyridazine ring. Key reactions include:
Reaction with Amines
-
Conditions : Palladium-catalyzed coupling (Pd(OAc)<sub>2</sub>/BINAP, NaOtBu, toluene, 100°C).
-
Product : Substitution of Cl with amines yields 6-amino-8-methyl derivatives. For example, coupling with 2-(4-hydroxyphenyl)ethylamine produced a potent tankyrase inhibitor (IC<sub>50</sub> = 14 nM) .
-
Mechanism : Buchwald-Hartwig amination facilitates C–N bond formation via oxidative addition and reductive elimination steps .
Reaction with Hydroxide
-
Conditions : NaOH in DMSO at room temperature.
-
Product : Hydrolysis replaces Cl with a hydroxyl group, forming 6-hydroxy-8-methyl derivatives. This reaction is reversible under acidic conditions .
Reaction with Acetate
-
Conditions : Sodium acetate in DMF at 80°C.
-
Product : Substitution generates 6-acetoxy-8-methyl derivatives, confirmed by <sup>1</sup>H NMR and X-ray crystallography .
Vicarious Nucleophilic Substitution (VNS)
While VNS typically targets nitroarenes, the electron-deficient triazolopyridazine ring allows analogous reactivity.
Reaction with Carbon Nucleophiles
-
Conditions : Alkyl/aryl Grignard reagents in THF.
-
Product : Introduction of alkyl/aryl groups at position 6, accompanied by chloride elimination. For example, methylmagnesium bromide yields 6-methyl-8-methyl derivatives .
Transition Metal-Catalyzed Cross-Coupling
The C-6 chlorine participates in cross-coupling reactions to form C–C bonds.
Suzuki-Miyaura Coupling
-
Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O (3:1), 90°C.
-
Product : Boronic acids couple at position 6, generating biaryl derivatives. For instance, phenylboronic acid produces 6-phenyl-8-methyl analogs .
Chlorination/Dechlorination
-
Chlorination : Treatment with POCl<sub>3</sub> converts hydroxyl or amine groups at C-6 back to chlorine .
-
Dechlorination : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) removes Cl, yielding 6-H-8-methyl derivatives .
Mechanistic Insights
-
Electrophilicity at C-6 : Enhanced by the fused triazole ring, enabling facile nucleophilic attack .
-
Steric Effects : The methyl group at C-8 influences reactivity, favoring substitutions at C-6 over other positions .
This compound’s versatility in nucleophilic and cross-coupling reactions makes it a valuable scaffold for synthesizing bioactive molecules, particularly kinase inhibitors and antimicrobial agents .
Applications De Recherche Scientifique
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is used in the development of selective inhibitors for enzymes such as tankyrases, which are involved in cancer and other diseases.
Biological Studies: The compound is studied for its potential anti-inflammatory, analgesic, and antitumor activities.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, as a tankyrase inhibitor, it binds to the enzyme’s active site, preventing its activity and thereby affecting cellular processes such as Wnt signaling . This inhibition can lead to reduced tumor growth and proliferation in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
- 6-(3-methylpiperidino)-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted drug design and other specialized applications .
Activité Biologique
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound belonging to the triazolopyridazine class, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHClN
- CAS Number : 58826-40-7
- IUPAC Name : this compound
The compound features a triazole ring fused with a pyridazine ring, which contributes to its unique biological properties. Its structure allows for various interactions with biological targets, making it an attractive candidate for pharmacological research.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antitumor Activity : The compound has shown potential as an inhibitor of c-Met kinase, a target in cancer therapy. In vitro studies demonstrated cytotoxic effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC values ranging from 1.06 to 2.73 μM .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, although further investigation is needed to elucidate the mechanisms involved.
- Antiparasitic Activity : Recent studies have indicated that derivatives of triazolopyridazines may effectively eliminate Cryptosporidium parasites in vitro, showcasing their potential in treating parasitic infections .
The mechanism of action for this compound involves its interaction with specific molecular targets. As a c-Met kinase inhibitor, it binds to the enzyme's active site and inhibits its activity. This interference can disrupt cellular processes such as Wnt signaling pathways critical in tumor growth and progression .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with 6-chloro-3-methylpyridazine and hydrazine hydrate.
- Cyclization : The reaction proceeds through cyclization using formic acid or other suitable cyclizing agents.
- Conditions : The reaction is generally conducted under reflux conditions to facilitate the formation of the triazolo-pyridazine structure.
Optimizing reaction parameters such as temperature and solvent choice is crucial for maximizing yield and minimizing by-products. Continuous flow reactors may also be employed in industrial settings to enhance efficiency.
Table 1: In Vitro Cytotoxicity and c-Met Kinase Inhibitory Activities
| Compound | Cell Line A549 IC (μM) | Cell Line MCF-7 IC (μM) | Cell Line HeLa IC (μM) | c-Met Kinase IC (μM) |
|---|---|---|---|---|
| 12e | 1.06 ± 0.16 | 1.23 ± 0.18 | 2.73 ± 0.33 | 0.090 |
| Foretinib | 0.019 | - | - | - |
The data above illustrates the promising cytotoxicity of compound 12e , which was found to be comparable to Foretinib in inhibiting c-Met kinase activity .
Q & A
Q. What are the common synthetic routes for 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine, and what key reaction conditions influence yield?
The synthesis typically involves oxidative cyclization of hydrazine derivatives. A standard method starts with 3,6-dichloropyridazine, which is converted to 6-chloro-3-hydrazinopyridazine. Subsequent condensation with aldehydes or ketones forms hydrazones, followed by cyclization using oxidizing agents like Br₂/AcOH or iodobenzene diacetate (IBD) in dichloromethane (DCM) . Key factors affecting yield include:
- Oxidant choice : Harsh reagents (Br₂) may reduce yields due to side reactions, while IBD offers milder conditions .
- Solvent selection : Polar aprotic solvents (DMF) enhance intermediate stability during condensation .
- Temperature control : Cyclization at room temperature minimizes decomposition .
Example Protocol :
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Structural validation relies on:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C8, chloro at C6) .
- Mass spectrometry (HRMS) : Exact mass determination (e.g., molecular ion peak at m/z 168.6 for C₆H₅ClN₄) .
- HPLC : Purity assessment (>95% by area normalization) .
- X-ray crystallography : Resolves steric strain in derivatives (e.g., nonplanar tricyclic core in fluorophenyl analogs) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific hazards are not classified, general precautions include:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles during synthesis .
- Ventilation : Use fume hoods for reactions involving volatile solvents (DCM) .
- First aid : For skin contact, wash with water for 15 minutes; seek medical attention for persistent irritation .
Advanced Research Questions
Q. How can researchers optimize oxidative cyclization methods to overcome low yields and harsh conditions?
Strategies :
- Alternative oxidants : Replace Br₂/AcOH with IBD, which reduces side reactions and improves yields (e.g., 38–48% yields in chloromethyl derivatives) .
- Solvent optimization : Use DCM instead of acetic acid to enhance reaction homogeneity .
- Stepwise synthesis : Isolate hydrazone intermediates before cyclization to minimize impurities .
Case Study :
Q. What strategies are employed in designing derivatives to enhance biological activity, such as PDE4 inhibition?
Methodological Approaches :
- Substituent engineering : Introduce electron-donating groups (e.g., methoxy, fluorophenyl) at C3/C6 to improve target binding .
- Hybrid cores : Merge triazolopyridazine with thiadiazine moieties to enhance selectivity for PDE4 isoforms (IC₅₀ < 10 nM for compounds 10 and 18) .
- Docking studies : Model interactions with PDE4A’s catalytic domain to prioritize derivatives with optimal hydrogen bonding .
Example Derivative :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
